molecular formula C12H9ClN4OS B2765272 6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-72-3

6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2765272
CAS No.: 877630-72-3
M. Wt: 292.74
InChI Key: CZCOIJUNGPPGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-Chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 4-chlorobenzylthio substituent at position 6 and a hydrogen atom at the 1-position. This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse biological activities, including antitumor, antimicrobial, and phosphodiesterase (PDE) inhibition . For example, similar compounds are prepared by reacting pyrazolo[3,4-d]pyrimidinone precursors with substituted benzyl halides or via polyphosphoric acid-mediated cyclization . The 4-chlorobenzylthio group likely enhances lipophilicity and electronic properties, influencing binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS/c13-8-3-1-7(2-4-8)6-19-12-15-10-9(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCOIJUNGPPGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(C=NN3)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:

    Formation of the Pyrazolopyrimidine Core: The core structure can be synthesized by reacting 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to form the pyrazolopyrimidine core.

    Thioether Formation: The pyrazolopyrimidine core is then treated with a suitable thiolating agent, such as 4-chlorobenzyl mercaptan, under basic conditions to introduce the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in 6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets suggests it could be useful in studying enzyme mechanisms and pathways.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them valuable in the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also make it useful in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of 6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the pyrazolopyrimidine core are crucial for its binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its analogs:

Compound Name Substituents (Position) Synthesis Method Yield (%) HPLC Purity (%) Key Biological Activity/Notes Reference ID
This compound (Target) 6: 4-Cl-benzylthio; 1: H Not specified N/A N/A Hypothesized antitumor/PDE inhibition -
5-(4-Chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (15c) 5: 4-Cl-phenyl; 6: 3-F-benzylthio; 1: Me Method C 44 99 ALDH1A subfamily selectivity
6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g) 6: 3-F-benzylthio; 2: oxetan-3-yl 3-bromooxetane 21.6 96 Enhanced solubility due to oxetane
1-(2-Chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: 2-Cl-phenyl; 6: trifluoro-methylpropyl Not specified N/A N/A PDE9 inhibitor (IC₅₀: <100 nM)
6-(Chloromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1) 6: Cl-CH₂; 3: Me; 1: Ph Nucleophilic substitution N/A N/A Antitumor (IC₅₀: 0.03 µM vs. MCF7 cells)

Structural and Electronic Comparisons

  • Fluorinated benzylthio groups (e.g., 3-F-benzylthio in 15c ) introduce electron-withdrawing effects, which may alter binding affinity to targets like ALDH1A. Bulkier substituents (e.g., oxetan-3-yl in 13g ) enhance solubility but may reduce cellular uptake due to increased polar surface area.
  • The target compound’s unsubstituted 1-position may allow for more versatile binding modes.

Biological Activity

6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The molecular formula of this compound is C13H10ClN3SC_{13}H_{10}ClN_3S, with a molecular weight of 273.75 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC13H10ClN3SC_{13}H_{10}ClN_3S
Molecular Weight273.75 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound displayed promising antibacterial activity with MIC values as low as 0.25 µg/mL against certain strains .

Table 1: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundMIC (µg/mL)Pathogen
This compound0.25Staphylococcus aureus
Other Derivative A0.22E. coli
Other Derivative B0.30Pseudomonas aeruginosa

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the inhibition of protein tyrosine kinases (PTKs), which play a critical role in cancer cell signaling pathways .

Case Study: Inhibition of Cancer Cell Proliferation
A specific study highlighted the efficacy of similar pyrazolo derivatives in reducing cell viability in human cancer cell lines by over 70% at concentrations around 40 µg/mL . This suggests a strong potential for further development into therapeutic agents.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Compound Tested
HeLa20This compound
MCF-715Similar Pyrazolo Derivative
A54925Similar Pyrazolo Derivative

The mechanism underlying the biological activity of this compound involves its interaction with key enzymes and receptors involved in cellular signaling. Specifically, it is believed to inhibit PTKs by binding to their ATP-binding sites, thereby disrupting downstream signaling pathways associated with cell growth and survival .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.